

Application Notes and Protocols for I-CBP112 Hydrochloride In Vitro Assays

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Compound of Interest

Compound Name: *I-CBP112 hydrochloride*

Cat. No.: *B2515675*

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Introduction

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones and other proteins, thereby modulating chromatin structure and transcription factor activity. Dysregulation of CBP/p300 function has been implicated in various diseases, including cancer. I-CBP112 competitively binds to the acetyl-lysine binding pockets of the CBP and p300 bromodomains, preventing their interaction with acetylated histones and transcription factors.[3] This disruption of protein-protein interactions leads to the modulation of target gene expression, such as the proto-oncogene MYC, and can induce cell differentiation and impair colony formation in cancer cells.[4][5]

These application notes provide a comprehensive guide for the in vitro evaluation of **I-CBP112 hydrochloride**, including detailed protocols for key assays and data presentation for easy interpretation.

Data Presentation

Biochemical and Cellular Potency of I-CBP112

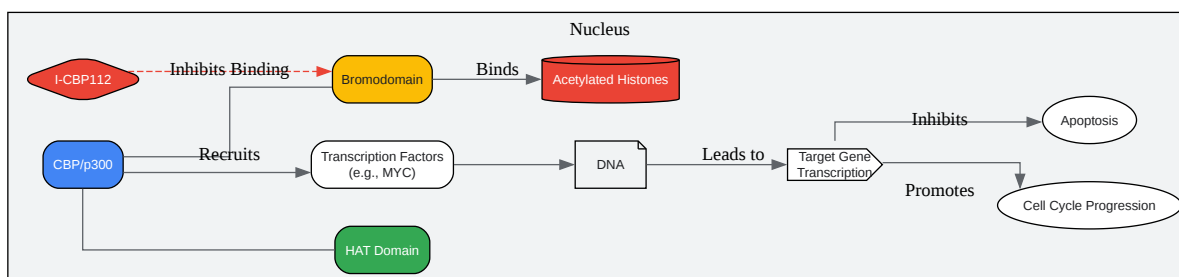
Parameter	Value	Assay Type	Target/Cell Line	Reference
Binding Affinity (Kd)				
142 nM	Isothermal Titration Calorimetry (ITC)	CBP Bromodomain	[1]	
625 nM	Isothermal Titration Calorimetry (ITC)	p300 Bromodomain	[1]	
151 nM	Isothermal Titration Calorimetry (ITC)	CBP Bromodomain	[6]	
167 nM	Isothermal Titration Calorimetry (ITC)	p300 Bromodomain	[6]	
Inhibitory Concentration (IC50)				
170 nM	AlphaScreen Assay	CBP Bromodomain	[1]	
600 ± 50 nM	NanoBRET Assay	Cellular CBP Bromodomain	[3]	
Cellular Thermal Shift (ΔTm)				
7.8 °C	Cellular Thermal Shift Assay (CETSA)	CBP	[4]	
8.6 °C	Cellular Thermal Shift Assay (CETSA)	p300	[4]	

Effects on Cell Viability and Proliferation

Cell Line	Cancer Type	Assay Type	Endpoint	I-CBP112 Concentration	Effect	Reference
Human and Mouse Leukemic Cell Lines	Leukemia	Colony Formation Assay	Colony Formation	Dose-dependent	Substantially impaired	[4]
U2OS	Osteosarcoma	Cytotoxicity Assay	Cell Viability	Up to 50 μ M	No significant cytotoxicity	[1]
MDA-MB-231	Triple-Negative Breast Cancer	Resazurin Assay	Cell Viability	10 μ M	Reduced to ~60%	[7]

Signaling Pathway and Experimental Workflow

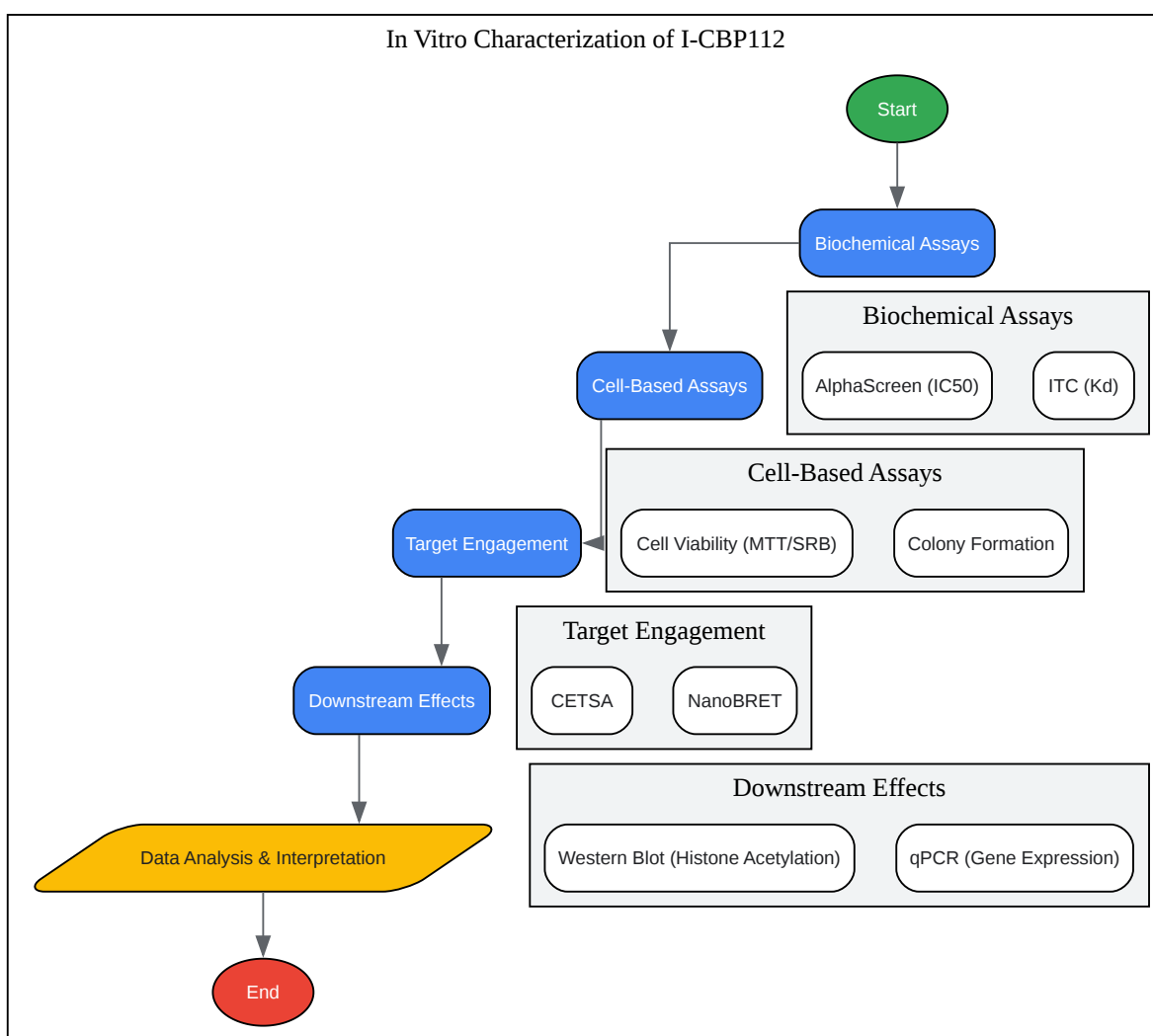
I-CBP112 Mechanism of Action



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Caption: Mechanism of I-CBP112 in disrupting CBP/p300-mediated transcription.

General Experimental Workflow for In Vitro Characterization



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Caption: A generalized workflow for the in vitro characterization of I-CBP112.

Experimental Protocols

Cell Viability Assay (MTT/SRB Assay)

This protocol is designed to assess the effect of I-CBP112 on the metabolic activity and proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- **I-CBP112 hydrochloride** stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) assay reagents
- DMSO (for formazan crystal dissolution in MTT assay) or Tris base solution (for SRB assay)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO_2 .
- **Compound Treatment:** Prepare serial dilutions of I-CBP112 in complete medium. A suggested concentration range is 0.01 μM to 100 μM . Include a vehicle control (DMSO) at the same final concentration as in the highest I-CBP112 treatment.
- Add 100 μL of the diluted I-CBP112 or vehicle control to the respective wells.

- Incubate the plate for 48-72 hours.
- MTT Assay:
 - Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
 - Carefully remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- SRB Assay:
 - Fix the cells with trichloroacetic acid (TCA).
 - Stain with SRB dye.
 - Wash and solubilize the bound dye with Tris base solution.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 515 nm for SRB) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot for Histone Acetylation

This protocol is used to determine the effect of I-CBP112 on the acetylation levels of specific histone lysine residues.

Materials:

- Cell line of interest
- **I-CBP112 hydrochloride**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Acid extraction buffers for histones
- BCA Protein Assay Kit

- SDS-PAGE gels (15% acrylamide is recommended for histone resolution) and running buffer
- PVDF membrane (0.2 μ m pore size is recommended for histones)[8]
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Cell Treatment: Seed cells and treat with desired concentrations of I-CBP112 and a vehicle control for a specified time (e.g., 6-24 hours).
- Histone Extraction (Acid Extraction Method):
 - Harvest cells and wash with ice-cold PBS.
 - Lyse the cell membrane using a hypotonic buffer, and pellet the nuclei.
 - Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
 - Centrifuge to pellet debris and collect the supernatant containing histones.
- Protein Quantification: Determine the protein concentration of the histone extracts using the BCA assay.
- SDS-PAGE and Transfer:
 - Prepare samples with Laemmli buffer and boil for 5-10 minutes.
 - Load equal amounts of protein (10-20 μ g) onto a 15% SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.

- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay to verify target engagement of I-CBP112 with CBP/p300 in a cellular context.^[9]

Materials:

- Cell line of interest
- **I-CBP112 hydrochloride**
- PBS
- PCR tubes or 96-well PCR plate
- Thermal cycler
- Cell lysis buffer with protease inhibitors
- Equipment for Western blotting

Procedure:

- **Cell Treatment:** Harvest cells and resuspend them in fresh culture medium. Treat the cells with I-CBP112 or vehicle (DMSO) for 1 hour at 37°C.
- **Heat Shock:** Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermal cycler, followed by cooling to room temperature.^{[6][9]}
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- **Separation of Soluble and Aggregated Proteins:** Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- **Analysis:**
 - Carefully collect the supernatant containing the soluble proteins.
 - Analyze the amount of soluble CBP or p300 in the supernatant by Western blotting.
- **Data Analysis:**
 - **Melt Curve:** Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of I-CBP112 indicates target stabilization.
 - **Isothermal Dose Response:** Treat cells with a range of I-CBP112 concentrations and heat at a fixed temperature (chosen from the melt curve). Plot the amount of soluble protein against the drug concentration to determine the cellular EC₅₀.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying changes in the mRNA levels of I-CBP112 target genes, such as MYC and BCL2.

Materials:

- Cell line of interest
- **I-CBP112 hydrochloride**
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Primers for target genes (e.g., MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Procedure:

- Cell Treatment: Seed cells and treat with I-CBP112 or vehicle for a desired time period (e.g., 24-48 hours).
- RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
- qPCR:
 - Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
 - Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target gene to the housekeeping gene.

- Express the results as a fold change in gene expression in I-CBP112-treated cells compared to vehicle-treated cells.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

I-CBP112 hydrochloride is for research use only and is not for human use.[1][10] No clinical trials are currently ongoing for I-CBP112.[1]

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